2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Thiazole Ring: The thiazole ring is introduced through a condensation reaction with a suitable thiazole derivative.
Final Coupling: The final step involves coupling the thiazole derivative with the sulfonylated piperidine intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Introduction of various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for studying protein-ligand interactions.
Medicine
In medicinal chemistry, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
- 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
- 2-(1-((4-methylphenyl)sulfonyl)piperidin-2-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of the chlorophenyl sulfonyl group, piperidine ring, and thiazole ring provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-9-2-1-3-13(20)11-15(21)19-16-18-8-10-24-16/h4-8,10,13H,1-3,9,11H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDUTPNJXJOMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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